Asimin

Description

Properties

CAS No. |

156162-01-5 |

|---|---|

Molecular Formula |

C13H14N2O2 |

IUPAC Name |

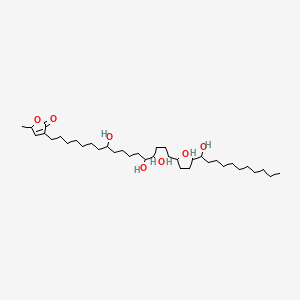

4-[8,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C37H66O7/c1-3-4-5-6-7-8-12-15-21-31(39)33-23-25-35(43-33)36-26-24-34(44-36)32(40)22-17-16-20-30(38)19-14-11-9-10-13-18-29-27-28(2)42-37(29)41/h27-28,30-36,38-40H,3-26H2,1-2H3 |

SMILES |

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCC(CCCCCCCC3=CC(OC3=O)C)O)O)O |

Synonyms |

asimin |

Origin of Product |

United States |

Foundational & Exploratory

The Allosteric Mechanism of Asciminib in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asciminib (Scemblix®) represents a paradigm shift in the targeted therapy of cancers driven by the aberrant BCR-ABL1 kinase, most notably Philadelphia chromosome-positive chronic myeloid leukemia (Ph+ CML). Unlike traditional tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase's active site, asciminib is a first-in-class allosteric inhibitor. It operates through a distinct mechanism, binding to the myristoyl pocket of the ABL1 kinase domain.[1][2][3][4] This unique mode of action, classifying it as a "Specifically Targeting the ABL Myristoyl Pocket" (STAMP) inhibitor, allows asciminib to be effective against wild-type BCR-ABL1 and various mutations that confer resistance to ATP-competitive TKIs, including the challenging T315I mutation.[1][2][5] This guide provides an in-depth technical overview of asciminib's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions and experimental workflows.

Core Mechanism of Action: Allosteric Inhibition of BCR-ABL1

Under normal physiological conditions, the activity of the ABL1 kinase is autoinhibited. This regulation is achieved through the binding of a myristoylated N-terminal cap to a specific pocket on the kinase domain, known as the myristoyl pocket.[1][6] This interaction induces and stabilizes a closed, inactive conformation of the kinase. In Ph+ CML, the fusion of the BCR gene to the ABL1 gene results in the BCR-ABL1 oncoprotein, which lacks this N-terminal regulatory cap.[1][6] Consequently, the myristoyl pocket remains unoccupied, leading to a constitutively active kinase that drives uncontrolled cell proliferation and survival through the phosphorylation of downstream signaling proteins like STAT5.[1]

Asciminib is designed to mimic the function of the natural myristoyl group.[7] It specifically and potently binds to the myristoyl pocket of the ABL1 kinase domain, inducing a conformational change that restores the inactive state of the enzyme.[1][7][8] This allosteric inhibition effectively shuts down the kinase activity of BCR-ABL1, thereby blocking downstream signaling pathways essential for cancer cell growth and survival.[1] X-ray crystallography and NMR studies have confirmed that asciminib binds to this deep pocket on the C-lobe of the kinase domain, distinct from the ATP-binding site targeted by other TKIs.[9] This non-overlapping binding site is the basis for asciminib's efficacy against mutations that cause resistance to ATP-competitive inhibitors.[7]

Signaling Pathway of Asciminib's Action

Quantitative Data

The potency and efficacy of asciminib have been quantified through various in vitro and preclinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of Asciminib

| Parameter | Value | Assay Method | Reference |

| IC50 (BCR-ABL1) | 2.6 nM | Radiometric Filter Binding | [1] |

| 0.5 nM | Caliper Electrophoresis Mobility Shift | [1] | |

| Dissociation Constant (Kd) | 0.5 - 0.8 nM | Isothermal Titration Calorimetry (ITC), NMR | |

| Cellular Antiproliferative IC50 | |||

| Ba/F3 p210 (Wild-type) | 0.25 - 1.0 nM | Cell Proliferation Assay | |

| K562 (Wild-type) | 0.61 nM | CCK8 Assay | |

| Ba/F3 p210 (T315I) | 25 nM | Cell Proliferation Assay | [5] |

| KCL-22 (Wild-type) | 1.6 nM | Cell Proliferation Assay | [5] |

Table 2: Asciminib IC50 Values Against Various BCR-ABL1 Mutations

| BCR-ABL1 Mutation | IC50 (nM) | Reference |

| G250H | 9.33 | [5] |

| Q252H | 128 | [5] |

| Y253H | 0.21 | [5] |

| E255K | 149 | [5] |

| E255V | 4.82 | [5] |

| V299L | 0.28 | [5] |

| T315I | 25 | [5] |

| F359V | 11.5 | [5] |

| E459K | 3.01 | [5] |

Table 3: Preclinical Pharmacokinetic Parameters of Asciminib

| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Bioavailability (%) | Reference |

| Mouse | 11.5 | 0.5 - 2.2 | ~48 | Not specified | |

| Rat | 13.6 | 0.5 - 2.2 | ~48 | Not specified | |

| Dog | 6.5 | 0.5 - 2.2 | ~48 | Not specified | |

| Monkey | 1.8 - 7.3 | 0.5 - 2.2 | ~48 | Not specified | |

| Human | 6.31 L/h (total) | 111 L (total) | 7 - 15 | ~73 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of asciminib.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the concentration of asciminib required to inhibit the proliferation of CML cells by 50% (IC50).

Materials:

-

CML cell lines (e.g., K562, Ba/F3 expressing BCR-ABL1)

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Asciminib stock solution (10 mM in DMSO)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

Protocol:

-

Cell Seeding: Culture CML cells to a density of 1 x 10^5 to 1 x 10^6 cells/mL. Seed 5,000-10,000 cells in 100 µL of culture medium per well in an opaque-walled 96-well plate.

-

Compound Preparation: Prepare serial dilutions of asciminib in culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration does not exceed 0.1%.

-

Treatment: Add 100 µL of the 2x concentrated asciminib dilutions to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Procedure: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL). c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Experimental Workflow: Cell Viability Assay

Western Blot for Phospho-STAT5 Inhibition

This protocol is used to detect the inhibition of BCR-ABL1 downstream signaling by measuring the phosphorylation of STAT5 at Tyr694.

Materials:

-

K562 cell line

-

Asciminib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-STAT5 (Tyr694) and Rabbit anti-STAT5 (total)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate (ECL)

-

Imaging system

Protocol:

-

Cell Treatment: Treat K562 cells with varying concentrations of asciminib for a specified time (e.g., 1-4 hours).

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total STAT5 to confirm equal protein loading.

In Vitro Kinase Inhibition Assay (General Protocol)

While specific protocols for asciminib are proprietary, a general approach for a radiometric filter binding assay to determine kinase inhibition is as follows.

Materials:

-

Recombinant ABL1 kinase domain

-

Peptide or protein substrate for ABL1

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Asciminib

-

Kinase reaction buffer

-

Filter plates (e.g., phosphocellulose)

-

Scintillation counter

Protocol:

-

Reaction Setup: In a multi-well plate, combine the ABL1 kinase, its substrate, and varying concentrations of asciminib in the kinase reaction buffer.

-

Initiation: Start the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Substrate Capture: Transfer the reaction mixture to a filter plate, where the phosphorylated substrate will bind to the filter material.

-

Washing: Wash the filter plate multiple times to remove unincorporated radiolabeled ATP.

-

Detection: Measure the radioactivity on the filter using a scintillation counter.

-

Data Analysis: Determine the percentage of kinase inhibition for each asciminib concentration and calculate the IC50 value.

Conclusion

Asciminib's novel allosteric mechanism of action, targeting the myristoyl pocket of BCR-ABL1, provides a significant advancement in the treatment of CML and other BCR-ABL1-driven cancers. Its ability to inhibit both wild-type and mutated forms of the kinase, particularly those resistant to ATP-competitive TKIs, addresses a critical unmet need in cancer therapy. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and build upon the therapeutic potential of this new class of inhibitors. The distinct mechanism of asciminib also opens avenues for combination therapies with ATP-competitive TKIs to potentially enhance efficacy and prevent the emergence of resistance.

References

- 1. Clinical Pharmacology of Asciminib: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Point-of-care BCR::ABL1 transcript monitoring using capillary dried blood in chronic myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cmladvocates.net [cmladvocates.net]

- 7. reactionbiology.com [reactionbiology.com]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics | Clinical Pharmacology of Asciminib: A Review | springermedicine.com [springermedicine.com]

An In-depth Technical Guide to the Molecular Target of Asciminib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asciminib (Scemblix®) is a first-in-class oral therapeutic agent that employs a novel mechanism of action, functioning as an allosteric inhibitor of the BCR-ABL1 kinase.[1][2] Unlike traditional tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase's active site, asciminib specifically targets the myristoyl pocket of the ABL1 kinase domain.[2] This unique mechanism allows for high specificity and efficacy, including activity against many mutations that confer resistance to ATP-competitive TKIs. This guide provides a comprehensive overview of the molecular target of asciminib, its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a visual representation of the relevant signaling pathways.

The Molecular Target: The ABL Myristoyl Pocket of BCR-ABL1

The primary molecular target of asciminib is the myristoyl pocket on the ABL1 kinase domain of the BCR-ABL1 fusion protein.[1][2] In chronic myeloid leukemia (CML), the chromosomal translocation t(9;22)(q34;q11), known as the Philadelphia chromosome, creates the BCR-ABL1 fusion gene. The resulting oncoprotein, BCR-ABL1, has a constitutively active ABL1 tyrosine kinase domain, which drives uncontrolled cell proliferation and survival.

Under normal physiological conditions, the activity of the ABL1 kinase is autoinhibited. This regulation is achieved in part by the binding of a myristoylated N-terminal cap to the myristoyl pocket on the C-terminal lobe of the kinase domain. This interaction induces and stabilizes an inactive conformation of the kinase.[1] The BCR-ABL1 fusion protein lacks this N-terminal myristoylated cap, leading to the loss of this natural autoinhibitory mechanism and resulting in constitutive kinase activity.

Asciminib was designed to mimic the function of the myristoyl group. By binding to this allosteric site, asciminib restores the inactive conformation of the ABL1 kinase domain, effectively shutting down its aberrant signaling.[3]

Quantitative Pharmacological Data

The interaction of asciminib with its molecular target has been quantified through various biochemical and cellular assays. The following tables summarize key quantitative data.

| Parameter | Value | Assay Method | Target | Reference |

| Dissociation Constant (Kd) | 0.5 nM | Isothermal Titration Calorimetry | Wild-type ABL1 (residues 46-534) | [4] |

| 0.5-0.8 nM | Biophysical Studies | ABL1 | [5] | |

| Thermodynamic Parameters | Isothermal Titration Calorimetry | Wild-type ABL1 (residues 46-534) | [4] | |

| ΔH (Enthalpy) | -72.8 kJ/mol | [4] | ||

| ΔS (Entropy) | -65.3 J/mol/K | [4] | ||

| ΔG (Gibbs Free Energy) | -53.2 kJ/mol | [4] |

| Parameter | Cell Line | Value (IC50) | Assay Method | Reference |

| Inhibition of Tyrosine Phosphorylation | - | 2.6 ± 0.8 nM | Radiometric Filter Binding Assay | [4] |

| - | 0.5 ± 0.1 nM | Fluorescence Resonance Energy Transfer (FRET) Assay | [4] | |

| Anti-proliferative Activity | Ba/F3 (BCR-ABL1) | 0.25 nM | Cell Proliferation Assay | [5] |

| K562 | 4.9 nM | WST-8 Assay | [6] | |

| K562-IR1 (Imatinib-resistant) | 14.3 nM | WST-8 Assay | [6] | |

| K562-IR2 (Imatinib-resistant) | 26.1 nM | WST-8 Assay | [6] | |

| K562-IR3 (Imatinib-resistant) | 13.2 nM | WST-8 Assay | [6] |

Experimental Protocols

The following sections provide generalized methodologies for the key experiments used to characterize the interaction of asciminib with BCR-ABL1.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur during the binding of a ligand (asciminib) to a protein (ABL1 kinase domain), allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction.

Principle: A solution of the ligand is titrated into a solution of the protein in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured relative to a reference cell.

Generalized Protocol:

-

Sample Preparation:

-

Express and purify the recombinant ABL1 kinase domain construct (e.g., residues 46-534).

-

Prepare a concentrated stock solution of asciminib in a suitable solvent (e.g., DMSO) and then dilute it into the final assay buffer.

-

Thoroughly dialyze the protein against the final assay buffer to ensure a precise buffer match between the protein and ligand solutions. The buffer should be degassed before use.

-

-

ITC Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Load the protein solution (e.g., 10 µM) into the sample cell.

-

Load the asciminib solution (e.g., 100 µM) into the injection syringe.

-

-

Titration:

-

Perform an initial small injection (e.g., 0.5 µL) to account for diffusion during equilibration, which is typically discarded from the data analysis.

-

Carry out a series of injections (e.g., 20-30 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Subtract the heat of dilution, determined from a control titration of the ligand into the buffer alone.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. ΔG and ΔS can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

-

Radiometric Filter Binding Assay

This assay measures the enzymatic activity of the ABL1 kinase by quantifying the transfer of a radiolabeled phosphate from [γ-33P]ATP to a substrate peptide. The inhibitory effect of asciminib is determined by the reduction in substrate phosphorylation.

Principle: The kinase reaction is performed in the presence of [γ-33P]ATP. The reaction mixture is then spotted onto a phosphocellulose filter paper that binds the phosphorylated substrate, while the unbound [γ-33P]ATP is washed away. The radioactivity on the filter is then quantified.

Generalized Protocol:

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer containing appropriate salts, divalent cations (e.g., MgCl2), and a substrate peptide for ABL1 kinase.

-

Prepare serial dilutions of asciminib in DMSO.

-

-

Kinase Reaction:

-

In a microplate, combine the reaction buffer, ABL1 kinase, and the asciminib dilution (or DMSO for control).

-

Initiate the reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

-

-

Reaction Termination and Filtration:

-

Stop the reaction by adding a solution like phosphoric acid.

-

Spot a portion of each reaction mixture onto a phosphocellulose filter mat.

-

Wash the filter mat multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-33P]ATP.

-

-

Quantification:

-

Dry the filter mat.

-

Measure the radioactivity on the filter using a scintillation counter or a phosphorimager.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each asciminib concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the asciminib concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Fluorescence Resonance Energy Transfer (FRET) Assay

FRET-based assays provide a non-radioactive method to measure kinase activity. The assay relies on the change in FRET efficiency upon phosphorylation of a substrate peptide labeled with a FRET donor and acceptor pair.

Principle: A substrate peptide is labeled with a donor fluorophore (e.g., CFP) and an acceptor fluorophore (e.g., YFP). In the unphosphorylated state, the peptide is in a conformation where the fluorophores are separated. Upon phosphorylation by ABL1 kinase, the peptide undergoes a conformational change that brings the donor and acceptor into proximity, resulting in an increase in FRET signal. Asciminib's inhibitory activity is measured as a decrease in the FRET signal.

Generalized Protocol:

-

Reagent Preparation:

-

Synthesize or obtain a FRET-based peptide substrate for ABL1 kinase, labeled with a suitable donor-acceptor pair.

-

Prepare a reaction buffer optimized for ABL1 kinase activity.

-

Prepare serial dilutions of asciminib.

-

-

Assay Procedure:

-

In a microplate, combine the ABL1 kinase, the FRET peptide substrate, and the asciminib dilution (or DMSO control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature.

-

-

Signal Detection:

-

Measure the fluorescence emission of both the donor and acceptor fluorophores at appropriate wavelengths using a plate reader. The FRET signal is often expressed as the ratio of acceptor to donor emission.

-

-

Data Analysis:

-

Calculate the change in the FRET ratio for each concentration of asciminib.

-

Determine the percentage of inhibition and calculate the IC50 value as described for the radiometric assay.

-

Visualizations

Signaling Pathways

The constitutively active BCR-ABL1 kinase activates multiple downstream signaling pathways that promote cell proliferation and inhibit apoptosis. Asciminib, by inhibiting BCR-ABL1, effectively blocks these oncogenic signals.

Caption: BCR-ABL1 signaling pathways inhibited by Asciminib.

Experimental Workflow

The characterization of a kinase inhibitor like asciminib typically follows a hierarchical workflow, from initial binding studies to cellular activity assays.

Caption: Workflow for characterizing Asciminib's activity.

Mechanism of Action

Asciminib's allosteric inhibition mechanism is distinct from that of ATP-competitive inhibitors.

Caption: Allosteric vs. ATP-competitive inhibition of BCR-ABL1.

References

- 1. Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. mdpi.com [mdpi.com]

- 4. Structural and Biochemical Studies Confirming the Mechanism of Action of Asciminib, an Agent Specifically Targeting the ABL Myristoyl Pocket (STAMP) [folia.unifr.ch]

- 5. reactionbiology.com [reactionbiology.com]

- 6. researchgate.net [researchgate.net]

Unlocking Nature's Arsenal: A Technical Guide to the Biological Activity of Asimina triloba Extracts

For Researchers, Scientists, and Drug Development Professionals

The North American pawpaw, Asimina triloba, a member of the Annonaceae family, has emerged from the realm of traditional medicine into the focus of modern scientific inquiry. Beyond its edible fruit, various parts of the plant, including twigs, bark, leaves, and seeds, harbor a complex array of bioactive compounds with significant therapeutic potential.[1][2][3][4] This technical guide provides an in-depth analysis of the biological activities of Asimina triloba extracts, with a focus on their anticancer, antimicrobial, and antioxidant properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Core Bioactive Constituents: Annonaceous Acetogenins

The primary drivers of Asimina triloba's potent biological effects are a unique class of long-chain fatty acid derivatives known as Annonaceous acetogenins.[2][3][4][5][6][7] These C32 or C34 fatty acid derivatives are characterized by the presence of a terminal γ-lactone ring and often contain tetrahydrofuran (THF) rings.[5][6][8] Over 50 distinct acetogenins have been isolated from Asimina triloba.[2][9] These compounds are potent inhibitors of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain.[4][5][7][10] By disrupting ATP production, acetogenins exhibit a broad spectrum of activities, including cytotoxic, antitumor, antimicrobial, antiviral, and pesticidal effects.[2][5][7][9]

Anticancer Activity

Extracts from various parts of the Asimina triloba plant have demonstrated significant cytotoxic and antiproliferative effects against a range of cancer cell lines, including those that are multi-drug resistant.[1][7][11][12][13] The acetogenin-rich extracts from twigs and bark are particularly potent.[5][12]

Quantitative Anticancer Data

| Extract/Compound | Cancer Cell Line(s) | Activity Type | Potency (IC50 / ED50) | Reference(s) |

| Pawpaw Twig Methanolic Extract (PTM) | HT-1080 (human fibrosarcoma) | Cytotoxicity | 64.57 µg/mL | [11] |

| Pawpaw Twig Methanolic Extract (PTM) | HepG2 (human liver cancer) | Cytotoxicity | 68.99 µg/mL | [11] |

| Pawpaw Twig Methanolic Extract (PTM) | AGS (human gastric cancer) | Cytotoxicity | 70.48 µg/mL | [11] |

| Pawpaw Root Methanolic Extract (PRM) | HeLa (human cervical cancer) | Cytotoxicity | 126.17 µg/mL | [11] |

| Pawpaw Crude Extract (CE) from Twigs | T47D (human breast cancer) | HIF-1 Activation Inhibition | 0.02 µg/mL | [5] |

| 10-hydroxyglaucanetin (acetogenin) | T47D (human breast cancer) | HIF-1 Activation Inhibition | 12 nM | [5] |

| Annonacin (acetogenin) | T47D (human breast cancer) | HIF-1 Activation Inhibition | 13 nM | [5] |

| Annonacin A (acetogenin) | T47D (human breast cancer) | HIF-1 Activation Inhibition | 31 nM | [5] |

| Asimin, Asiminacin, Asiminecin | HT-29 (human colon cancer) | Cytotoxicity | < 10⁻¹² µg/mL | [14] |

| Alkaloid-rich extract | SK-MEL, KB, BT-549 | Cytotoxicity | 1.7-2.6 µg/mL | [15] |

| Acetogenin-rich extract | SK-MEL, KB, BT-549 | Cytotoxicity | 0.09–0.11 µg/mL | [15] |

| Unripe Fruit Methanol & Ethanol Extracts | HT-1080, HeLa, AGS | Proliferation Inhibition | >50% inhibition at < 115 µg/mL | [16] |

Signaling Pathways

A key mechanism underlying the anticancer activity of Asimina triloba extracts is the inhibition of the hypoxia-inducible factor-1 (HIF-1) signaling pathway.[5] HIF-1 is a transcription factor that plays a crucial role in tumor adaptation to hypoxic conditions by upregulating genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF).[5] Both crude extracts and purified acetogenins from pawpaw have been shown to inhibit HIF-1 activation, thereby suppressing the hypoxic induction of VEGF and blocking tumor angiogenesis.[5] This inhibition is linked to the suppression of mitochondrial respiration at complex I.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. caringsunshine.com [caringsunshine.com]

- 5. The Alternative Medicine Pawpaw and Its Acetogenin Constituents Suppress Tumor Angiogenesis via the HIF-1/VEGF Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Annonaceous acetogenins from Graviola (Annona muricata) fruits with strong anti-proliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. Paw paw and cancer: annonaceous acetogenins from discovery to commercial products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. westmont.edu [westmont.edu]

- 11. Inhibition effect against 20 bacteria and 4 cell lines of methanol and water extract from pawpaw (Asimina triloba [L.] Dunal) cultivated in Korea -Food Science and Preservation | Korea Science [koreascience.kr]

- 12. Bioactive components from the stem bark of the paw paw tree, Asimina triloba (Annonaceae) - ProQuest [proquest.com]

- 13. mskcc.org [mskcc.org]

- 14. This compound, asiminacin, and asiminecin: novel highly cytotoxic asimicin isomers from Asimina triloba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Correlation Between Acetogenin Content and Antiproliferative Activity of Pawpaw (Asimina triloba [L.] Dunal) Fruit Pulp Grown in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]

The Annonaceous Acetogenin Asimin: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asimin is a potent annonaceous acetogenin isolated from the North American pawpaw tree, Asimina triloba. As a member of the acetogenin class of polyketides, this compound has demonstrated significant cytotoxic and antitumor properties. This technical guide provides an in-depth overview of the discovery and isolation of this compound, including detailed experimental protocols and quantitative data. Furthermore, it elucidates the primary mechanism of action—inhibition of mitochondrial complex I—and the subsequent signaling pathways leading to apoptosis. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and oncology drug development.

Discovery and Characterization

This compound was discovered as part of activity-directed fractionation studies of stem bark extracts from the pawpaw tree, Asimina triloba (Annonaceae). It is a structural isomer of asimicin, another potent acetogenin. The core structure of this compound is a C37 long-chain fatty acid derivative featuring a γ-lactone ring and two flanking tetrahydrofuran (THF) rings. Isomers of this compound, including asiminacin and asiminecin, have also been isolated from the same source and differ in the position of a hydroxyl group.[1] The structural elucidation of this compound was accomplished through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1]

Structural Details

The precise structure of this compound and its isomers was determined primarily through mass spectral analysis of their trimethylsilyl (TMSi) and deuterated TMSi derivatives.[1] This analysis confirmed that this compound, asiminacin, and asiminecin share the same carbon skeleton and stereochemistry as asimicin but differ in the location of a third hydroxyl group.[1]

Quantitative Data

The following tables summarize the available quantitative data regarding the yield of acetogenin extracts from Asimina triloba and the cytotoxic potency of this compound and related compounds.

Table 1: Yield of Standardized Acetogenin Extract (F005) from Various Parts of Asimina triloba

| Plant Part | Yield of F005 (% of dry weight) |

| Unripe Fruits | > 2% |

| Seeds | > 2% |

| Root Wood | > 2% |

| Root Bark | > 2% |

| Stem Bark | > 2% |

Source: Data synthesized from studies on pesticidal acetogenins.[2]

Table 2: Cytotoxicity of this compound and Comparative Acetogenins

| Compound | Cell Line | ED50 (µg/mL) |

| This compound | HT-29 (Human Colon Cancer) | < 10⁻¹² |

| Asiminacin | HT-29 (Human Colon Cancer) | < 10⁻¹² |

| Asiminecin | HT-29 (Human Colon Cancer) | < 10⁻¹² |

ED50 (Effective Dose, 50%) represents the concentration at which 50% of the cells are affected.[1]

Experimental Protocols

The following protocols are synthesized from established methods for the bioassay-guided fractionation and isolation of annonaceous acetogenins from Asimina triloba.

Plant Material and Extraction

-

Collection and Preparation : Harvest stem bark from Asimina triloba. Air-dry the bark and grind it into a fine powder.

-

Solvent Extraction :

-

Place the powdered bark in a Soxhlet apparatus.

-

Extract with 95% ethanol for 24-48 hours.

-

Alternatively, perform maceration with methanol at room temperature for 72 hours with periodic agitation.

-

-

Concentration : Evaporate the solvent from the resulting tincture under reduced pressure using a rotary evaporator to yield the crude extract.

Bioassay-Guided Fractionation and Isolation

-

Liquid-Liquid Partitioning :

-

Suspend the crude extract in distilled water.

-

Perform sequential partitioning with solvents of increasing polarity, starting with hexane, followed by chloroform, and then ethyl acetate. The acetogenins will predominantly partition into the ethyl acetate fraction.

-

-

Bioassay : Screen each fraction for cytotoxicity using a suitable assay, such as the brine shrimp lethality test or an MTT assay with a sensitive cancer cell line (e.g., HT-29).

-

Column Chromatography :

-

Concentrate the most active fraction (typically the ethyl acetate fraction).

-

Subject the concentrated active fraction to column chromatography on silica gel.

-

Elute with a gradient of hexane and ethyl acetate, gradually increasing the polarity.

-

-

Fraction Collection and Analysis : Collect fractions and monitor by thin-layer chromatography (TLC). Test the fractions for bioactivity to identify those containing the compounds of interest.

-

High-Performance Liquid Chromatography (HPLC) :

-

Pool the most active fractions from column chromatography.

-

Perform preparative reverse-phase HPLC (RP-HPLC) on a C18 column.

-

Use a mobile phase gradient of methanol and water to achieve final purification of this compound.

-

-

Structural Elucidation : Confirm the identity and purity of the isolated this compound using mass spectrometry and ¹H and ¹³C NMR.

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Caption: Bioassay-guided isolation workflow for this compound from Asimina triloba stem bark.

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound inhibits mitochondrial complex I, leading to ATP depletion, increased ROS, and apoptosis.

References

- 1. This compound, asiminacin, and asiminecin: novel highly cytotoxic asimicin isomers from Asimina triloba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of various parts of the paw paw tree, Asimina triloba (Annonaceae), as commercial sources of the pesticidal annonaceous acetogenins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Asimicin: Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asimicin, a member of the annonaceous acetogenins, is a potent natural product isolated from the pawpaw tree (Asimina triloba). Exhibiting significant cytotoxic and pesticidal activities, asimicin has garnered considerable interest within the scientific community for its potential applications in oncology and agriculture. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of asimicin. Detailed experimental protocols for its isolation and analysis are provided, alongside quantitative data on its physicochemical and cytotoxic properties. Furthermore, this guide illustrates the key signaling pathways affected by asimicin and the logical relationships between its structural features and biological function through detailed diagrams.

Introduction

Annonaceous acetogenins are a class of polyketide-derived fatty acid derivatives found in plants of the Annonaceae family.[1] Asimicin is a prominent member of this class, characterized by a C37 aliphatic chain containing adjacent bis-tetrahydrofuran (THF) rings, a terminal α,β-unsaturated γ-lactone, and multiple hydroxyl groups.[2][3] Its potent biological activity stems primarily from its ability to inhibit Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain, leading to ATP depletion and the induction of apoptosis in rapidly dividing cells.[4] This mechanism of action makes asimicin and its analogs promising candidates for the development of novel anticancer agents. This guide aims to provide a detailed technical resource for researchers and professionals working with or interested in asimicin.

Structure and Physicochemical Properties

The chemical structure of asimicin is characterized by a long hydrocarbon chain with specific stereochemical configurations. Key structural features include an adjacent bis-THF ring system with a threo/trans/threo/trans/threo relative configuration, a methylated α,β-unsaturated γ-lactone ring, and three hydroxyl groups.[2]

Table 1: General and Physicochemical Properties of Asimicin

| Property | Value | Reference(s) |

| Molecular Formula | C37H66O7 | [3] |

| Molar Mass | 622.93 g/mol | [3] |

| CAS Number | 102989-24-2 | [3] |

| Appearance | White, waxy substance | |

| Melting Point | 78-80 °C | |

| Water Solubility | Very low | |

| logP | ~5.5-7.0 (estimated) | |

| pKa (strongest acidic) | ~13.9 (estimated) | |

| Optical Rotation | [α]D +15.5° (c 0.08, CHCl3) |

Spectroscopic Data

The structural elucidation of asimicin has been achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Characteristic ¹H-NMR (CDCl₃) Chemical Shifts:

-

~7.0 ppm: H on the α,β-unsaturated lactone

-

~5.0 ppm: H on the carbon bearing the methyl group of the lactone

-

~3.4-4.0 ppm: Protons on carbons adjacent to hydroxyl and ether linkages

-

~1.4 ppm: Methyl group on the lactone ring

-

~0.9 ppm: Terminal methyl group of the aliphatic chain

Characteristic ¹³C-NMR (CDCl₃) Chemical Shifts:

-

~174 ppm: Carbonyl carbon of the γ-lactone

-

~151 ppm: β-carbon of the α,β-unsaturated lactone

-

~131 ppm: α-carbon of the α,β-unsaturated lactone

-

~70-80 ppm: Carbons of the THF rings and those bearing hydroxyl groups

-

~14-35 ppm: Aliphatic carbons

Mass Spectrometry (MS)

Mass spectrometry of asimicin and its derivatives is crucial for determining its molecular weight and for structural elucidation, particularly the location of hydroxyl groups. Fragmentation typically occurs at the bonds flanking the THF rings. The analysis of trimethylsilyl (TMSi) and deuterated TMSi derivatives is a key technique for pinpointing the positions of hydroxyl groups.[4]

Infrared (IR) Spectroscopy

The IR spectrum of asimicin displays characteristic absorption bands corresponding to its functional groups.

Characteristic IR Absorption Bands:

-

~3400 cm⁻¹ (broad): O-H stretching of the hydroxyl groups

-

~2920 and 2850 cm⁻¹ (strong): C-H stretching of the aliphatic chain

-

~1750 cm⁻¹ (strong): C=O stretching of the α,β-unsaturated γ-lactone

-

~1650 cm⁻¹ (weak): C=C stretching of the lactone ring

-

~1070 cm⁻¹ (strong): C-O stretching of the THF rings and hydroxyl groups

Biological Activity and Mechanism of Action

Asimicin exhibits potent cytotoxicity against a variety of cancer cell lines. This activity is primarily attributed to its inhibition of mitochondrial Complex I.

Cytotoxicity

Asimicin and its isomers have demonstrated exceptionally low ED50 values against various human cancer cell lines, in some cases reaching picomolar and even femtomolar concentrations.[4]

Table 2: Cytotoxicity of Asimicin and its Isomers

| Compound | Cell Line | ED50 (µg/mL) | Reference(s) |

| Asimin | HT-29 (Colon) | < 10⁻¹² | [4] |

| Asiminacin | HT-29 (Colon) | < 10⁻¹² | [4] |

| Asiminecin | HT-29 (Colon) | < 10⁻¹² | [4] |

Note: Data for asimicin itself is often reported in the context of its more potent isomers. The isomers differ in the position of the third hydroxyl group.

Mechanism of Action: Inhibition of Mitochondrial Complex I

Asimicin acts as a potent inhibitor of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. This inhibition disrupts the flow of electrons, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). The resulting cellular stress triggers apoptotic pathways, leading to programmed cell death.

References

In Vitro Anti-Tumor Effects of Asimin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asimin, a member of the Annonaceous acetogenin family of natural products, is isolated from the North American pawpaw tree, Asimina triloba. Acetogenins are a class of polyketides characterized by a long aliphatic chain containing tetrahydrofuran and/or tetrahydropyran rings, and a terminal α,β-unsaturated γ-lactone. This compound has demonstrated exceptionally potent cytotoxic and anti-tumor activities in preclinical studies.[1] This technical guide provides an in-depth overview of the in vitro anti-tumor effects of this compound, detailing its mechanism of action, available quantitative data, experimental protocols for its evaluation, and the key signaling pathways involved in its activity.

Mechanism of Action

The primary mechanism of action for this compound and other Annonaceous acetogenins is the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2] This inhibition disrupts the production of ATP, leading to cellular energy depletion and the generation of reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptotic cell death.

Quantitative Cytotoxicity Data

This compound has shown remarkable potency against various cancer cell lines in vitro. The half-maximal effective concentration (ED50) is a key metric of its cytotoxic potential. The available data, while limited in the public domain, indicates significant activity at very low concentrations.[1][2]

| Cell Line | Cancer Type | ED50 (µg/mL) | Reference |

| HT-29 | Human Colon Carcinoma | < 10⁻¹² | [1] |

Note: The provided data highlights the extraordinary potency of this compound. Further comprehensive studies are required to establish a broader profile of its activity against a wider panel of cancer cell lines.

Experimental Protocols

The following section details standardized methodologies for the in vitro evaluation of this compound's anti-tumor effects.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effects of this compound on cancer cells.

-

Cell Lines and Culture:

-

A panel of human cancer cell lines (e.g., HT-29, MCF-7, A549, HepG2) should be used.

-

Cells are to be maintained in appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium to achieve the desired final concentrations.

-

Replace the culture medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration as the highest this compound concentration) and a blank control (medium only).

-

Incubate the plates for 24, 48, or 72 hours.

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying this compound-induced apoptosis using flow cytometry.

-

Procedure:

-

Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Cell Cycle Analysis (PI Staining)

This protocol details the analysis of cell cycle distribution following this compound treatment.

-

Procedure:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate in the dark at 37°C for 30 minutes.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blot Analysis

This protocol is for investigating the effect of this compound on the expression of key proteins involved in apoptosis and cell cycle regulation.

-

Procedure:

-

Treat cells with this compound at various concentrations for a specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, p21) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Visualizations: Signaling Pathways and Workflows

Experimental Workflow for In Vitro Evaluation of this compound

References

pharmacokinetics and metabolism of Asimin

An in-depth technical guide on the pharmacokinetics and metabolism of Asimadoline.

Introduction to Asimadoline

Asimadoline (EMD-61753) is an experimental small molecule drug that functions as a potent and selective κ-opioid receptor (KOR) agonist.[1] It was initially developed for the treatment of peripheral pain.[2] Due to its low penetration of the blood-brain barrier, asimadoline acts peripherally, which prevents the psychotomimetic effects often associated with centrally acting KOR agonists.[1] This characteristic has made it a candidate for treating visceral pain and motility disorders, particularly irritable bowel syndrome (IBS).[1][2] Clinical trials have investigated its efficacy in treating diarrhea-predominant IBS (D-IBS).[3][4][5][6]

Asimadoline is a full agonist at kappa-opioid receptors, with a high affinity and selectivity over mu- and delta-opioid receptors.[3][7][8] Its mechanism of action in IBS is thought to involve the activation of KORs on extrinsic afferent nerve terminals in the gut wall, which may be upregulated in hypersensitive states.[3][9] This activation is believed to reduce visceral sensation and pain without significantly altering gastrointestinal transit.[7][8][10]

Pharmacokinetics

Absorption

Following oral administration, Asimadoline is well-absorbed.[10] Peak plasma concentrations (Cmax) are typically reached between 0.5 and 2 hours after dosing.[10][11] For a 5 mg oral dose, the Cmax is approximately 80–120 ng/mL.[10]

Distribution

A key feature of Asimadoline is its peripherally selective action, attributed to low penetration across the blood-brain barrier.[1] After administration of a radiolabeled dose, the highest concentrations of radioactivity were found in the liver and kidneys, at levels 50 and 9 times that of plasma concentrations, respectively, after 48 hours.[10]

Metabolism

Asimadoline undergoes rapid and extensive metabolism in both animals and humans.[10] The metabolic process involves both Phase I and Phase II reactions.

-

Phase I Metabolism : At least 10 different Phase I metabolites have been identified in urine and feces.[10] The primary pathways are aromatic hydroxylation and oxidative opening of the 3-hydroxypyrrolidine ring.[10] The cytochrome P450 enzymes CYP2C9, CYP2C19, CYP2D6, and CYP3A4 are involved in its metabolism.[10] However, an individual's CYP2D6 genotype (extensive vs. poor metabolizer) does not appear to influence the pharmacokinetics of Asimadoline.[10]

-

Phase II Metabolism : The major metabolic pathway is glucuronidation. The primary metabolite found in plasma and the bile of rats and dogs is the glucuronide of Asimadoline.[10] This glucuronide conjugate is also the main contributor to the long half-life of radioactivity observed in humans.[10]

Excretion

The primary route of excretion for Asimadoline and its metabolites is fecal.[10]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Asimadoline from human studies.

Table 1: Single Dose Pharmacokinetics of Asimadoline

| Parameter | Value | Dose | Reference |

| Tmax (Time to Peak Plasma Concentration) | 0.5 - 2 hours | 2.5 - 15 mg | [10] |

| Cmax (Peak Plasma Concentration) | ~80 - 120 ng/mL | 5 mg | [10] |

| Terminal Half-Life (t½) | ~5.5 hours | 2.5 - 15 mg | [10] |

Table 2: Multiple Dose Pharmacokinetics of Asimadoline

| Parameter | Value | Dosing Regimen | Reference |

| Terminal Elimination Half-Life (t½) | ~15 - 20 hours | 2.5 mg (once or twice daily for 1 week) | [10] |

| Time to Steady State | Within 3 days | 2.5 mg (once or twice daily) | [10] |

| Half-life of Radioactivity (Metabolites) | ~80 hours | Not specified | [10] |

Experimental Protocols

Detailed experimental protocols from the reviewed literature are not available. However, based on standard practices in pharmaceutical research, the methodologies for key experiments can be outlined as follows.

Human Pharmacokinetic Study Protocol

This protocol describes a typical design for a clinical study to assess the pharmacokinetics of an orally administered drug like Asimadoline.

-

Subject Recruitment : Healthy volunteers are screened based on inclusion/exclusion criteria, including age, health status, and absence of contraindicating medications.[12] Written informed consent is obtained from all participants.[12]

-

Drug Administration : Subjects receive a single oral dose of Asimadoline (e.g., 5 mg) or placebo after an overnight fast. For multiple-dose studies, the drug is administered at fixed intervals (e.g., twice daily) for a specified duration (e.g., 7 days).[6][10]

-

Blood Sampling : Venous blood samples are collected into tubes containing an anticoagulant at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).

-

Plasma Preparation : Blood samples are centrifuged to separate plasma, which is then stored at -20°C or lower until analysis.

-

Bioanalytical Method : Plasma concentrations of Asimadoline and its major metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[13] This involves protein precipitation or liquid-liquid extraction of the plasma samples, followed by chromatographic separation and mass spectrometric detection.[13][14]

-

Pharmacokinetic Analysis : The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.

In Vitro Metabolism Protocol

This protocol outlines a typical experiment to identify the enzymes responsible for a drug's metabolism.

-

Incubation : Asimadoline (at a fixed concentration, e.g., 1 µM) is incubated with human liver microsomes (e.g., 0.5 mg/mL protein) at 37°C.[15] The reaction mixture includes a buffered solution and an NADPH-generating system to initiate the metabolic process.[15]

-

Enzyme Inhibition (Optional) : To identify specific CYP enzymes, incubations are repeated in the presence of known selective inhibitors for enzymes like CYP3A4, CYP2D6, etc.

-

Reaction Termination : At various time points, the reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Analysis : The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the depletion of the parent drug (Asimadoline) and the formation of metabolites over time.[15]

-

Data Analysis : The rate of metabolism and the specific metabolites formed are determined. The effect of specific inhibitors helps to identify the primary CYP enzymes involved in the metabolic pathways.[10]

Visualizations

Metabolic Pathway of Asimadoline

References

- 1. Asimadoline - Wikipedia [en.wikipedia.org]

- 2. Asimadoline | C27H30N2O2 | CID 179340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Asimadoline and its potential for the treatment of diarrhea-predominant irritable bowel syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. trial.medpath.com [trial.medpath.com]

- 6. Clinical trial: asimadoline in the treatment of patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 8. Novel pharmacology: asimadoline, a kappa-opioid agonist, and visceral sensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Asimadoline, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Asimadoline, a kappa-opioid agonist, and satiation in functional dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficacy of On-Demand Asimadoline, a Peripheral Κ-Opioid Agonist, in Females with Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Novel UHPLC-MS/MS Method for the Quantification of Seven Opioids in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wjbphs.com [wjbphs.com]

- 15. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]

An In-depth Technical Guide on the Pesticidal and Antimicrobial Activity of Asimin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asimin, a prominent member of the annonaceous acetogenins isolated from the pawpaw tree (Asimina triloba), has garnered significant scientific interest due to its potent pesticidal and antimicrobial properties. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its quantitative efficacy, detailed experimental protocols for its extraction, purification, and bioassays, and its primary mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel natural product-based pesticides and antimicrobial agents.

Introduction

The increasing demand for effective and environmentally benign alternatives to synthetic pesticides and antibiotics has driven research into naturally occurring bioactive compounds. This compound and related acetogenins, found in the Annonaceae family of plants, represent a promising class of molecules with a broad spectrum of biological activities.[1] These complex fatty acid derivatives have demonstrated significant toxicity against a variety of insect pests and microbial pathogens.[2] This guide synthesizes the current scientific knowledge on this compound, presenting key data and methodologies to facilitate further research and development in this field.

Pesticidal Activity of this compound

This compound exhibits potent insecticidal activity against a range of agricultural and public health pests. Its primary mode of action is the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain, leading to a depletion of ATP and subsequent cell death in susceptible insects.[3]

Quantitative Pesticidal Data

The following table summarizes the reported pesticidal activity of this compound and related acetogenins against various insect species. It is important to note that the potency can vary depending on the specific acetogenin, the target insect species, and the bioassay conditions.

| Compound/Extract | Target Insect | Life Stage | Concentration/Dose | Mortality Rate (%) | Reference |

| Asimicin | German Cockroach (Blattella germanica) | 2nd & 5th Instar Nymphs | Not Specified (Dietary) | High | [3] |

| Pawpaw Extract (Acetogenins) | Green Peach Aphid (Myzus persicae) | Nymphs & Apterous Adults | 2000 ppm (in 9.5% ethanol) | 100 | [3] |

| Rolliniastatin-2 | Fall Armyworm (Spodoptera frugiperda) | Early Instar Larvae | 100 µg/g of diet | High | [3] |

| Asimicin | Blowfly Larvae (Calliphora vicina) | Larvae | Not Specified | High | [4] |

| Asimicin | Spotted Spider Mite (Tetranychus urticae) | Not Specified | Not Specified | High | [4] |

| Asimicin | Mosquito Larvae (Aedes aegypti) | Larvae | Not Specified | High | [4] |

| Asimicin | Melon Aphid (Aphis gossypii) | Not Specified | Not Specified | High | [4] |

Antimicrobial Activity of this compound

In addition to its pesticidal effects, extracts from Asimina triloba containing this compound have demonstrated noteworthy antimicrobial activity against a variety of bacterial pathogens. The mechanism of action is presumed to be similar to its insecticidal activity, involving the disruption of cellular energy metabolism.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of Asimina triloba bark extracts against several bacterial strains.

| Bacterial Strain | Extract Concentration (mg/mL) | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) | Minimum Bactericidal Concentration (MBC) (mg/mL) | Reference |

| Pseudomonas aeruginosa | 500 | 11 ± 2.08 | 500 | >500 | [1] |

| Klebsiella ozanae | 500 | Not Specified | 500 | >500 | [1] |

| Staphylococcus aureus | 500 | 5 ± 1 | 50 | 500 | [1] |

| Escherichia coli | 500 | 11 ± 2.08 | 50 | 500 | [1] |

| Pseudomonas aeruginosa | 50 | 12 ± 8 | - | - | [1] |

| Staphylococcus aureus | 50 | 6 ± 1 | - | - | [1] |

| Pseudomonas aeruginosa | 5 | 9 ± 1.5 | - | - | [1] |

| Staphylococcus aureus | 5 | Resistant | - | - | [1] |

Mechanism of Action: Inhibition of Mitochondrial Complex I

The primary molecular target of this compound and other annonaceous acetogenins is Complex I (NADH: ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[3] This inhibition disrupts the flow of electrons, halting the production of ATP, the cell's primary energy currency. The resulting energy depletion leads to metabolic collapse and cell death in the target organism.

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and bioassay of this compound from Asimina triloba.

Extraction and Purification of this compound

The following protocol outlines a general procedure for the isolation of this compound and other acetogenins from plant material.

References

The Structure-Activity Relationship of Asimin Isomers: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Asimin, Asiminacin, and Asiminecin Cytotoxicity and Mechanism of Action

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and its isomers, asiminacin and asiminecin. These annonaceous acetogenins, isolated from the Pawpaw tree (Asimina triloba), have demonstrated exceptionally potent cytotoxic activity against various cancer cell lines. This document, intended for researchers, scientists, and drug development professionals, details their mechanism of action, presents quantitative cytotoxicity data, outlines key experimental protocols, and visualizes the critical signaling pathways involved.

Introduction: The Potent Cytotoxicity of this compound Isomers

This compound, asiminacin, and asiminecin are structural isomers of asimicin, a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[1] Their shared carbon skeleton and stereochemistry, with variations in the position of a third hydroxyl group, lead to significant differences in their biological activity.[1][2] These compounds exhibit cytotoxicity at exceptionally low concentrations, with ED50 values reported to be as low as < 10⁻¹² µg/mL, showing notable selectivity for cell lines such as the human colon cancer cell line HT-29.[1][2][3] The primary mechanism of action for these acetogenins is the disruption of cellular energy metabolism through the inhibition of the mitochondrial electron transport chain, which in turn initiates the intrinsic pathway of apoptosis.[1][4]

Quantitative Cytotoxicity Data

The cytotoxic potency of this compound and its isomers is a critical aspect of their potential as anticancer agents. The following table summarizes the available quantitative data (ED50 and IC50 values) for these compounds against various human cancer cell lines. It is important to note that direct comparative data across a wide range of cell lines from a single study is limited; therefore, the presented data is a compilation from multiple sources.

| Compound | Cancer Cell Line | Cancer Type | ED50 / IC50 (µg/mL) | Reference(s) |

| This compound | HT-29 | Colon Carcinoma | < 1 x 10⁻¹² | [1][2] |

| A-549 | Lung Carcinoma | Data not available | ||

| MCF-7 | Breast Carcinoma | Data not available | ||

| PC-3 | Prostate Carcinoma | Data not available | ||

| Asiminacin | HT-29 | Colon Carcinoma | < 1 x 10⁻¹² | [1][2] |

| A-549 | Lung Carcinoma | Data not available | ||

| MCF-7 | Breast Carcinoma | Data not available | ||

| PC-3 | Prostate Carcinoma | Data not available | ||

| Asiminecin | HT-29 | Colon Carcinoma | < 1 x 10⁻¹² | [1][2] |

| A-549 | Lung Carcinoma | Data not available | ||

| MCF-7 | Breast Carcinoma | Data not available | ||

| PC-3 | Prostate Carcinoma | Data not available | ||

| Annonacin (related acetogenin) | AGS | Gastric Carcinoma | ~53% inhibition at 100 µM | [5] |

| HeLa | Cervical Cancer | Significant decrease in viability at 400 µM | [5] | |

| ECC-1, HEC-1A | Endometrial Cancer | 4.62 - 4.92 | [6] | |

| Bullatacin (related acetogenin) | A549 | Lung Carcinoma | 1.74 ± 0.34 µM | [7] |

| HeLa | Cervical Cancer | 1.42 ± 0.14 µM | [7] | |

| HepG2 | Liver Carcinoma | 2.48 ± 0.29 µM | [7] |

Structure-Activity Relationship (SAR)

The potent bioactivity of this compound and its isomers is intrinsically linked to their chemical structure. The key structural features influencing their cytotoxicity include:

-

The α,β-unsaturated γ-lactone ring: This moiety is crucial for the biological activity of annonaceous acetogenins.

-

The bis-tetrahydrofuran (THF) core: The stereochemistry of the bis-THF core and the adjacent hydroxyl groups significantly impacts cytotoxicity.

-

Position of the third hydroxyl group: this compound, asiminacin, and asiminecin are structural isomers of asimicin, differing in the location of a third hydroxyl group (C-10, C-28, and C-29, respectively, instead of C-4 in asimicin).[1][2] The presence and position of this hydroxyl group greatly enhance the bioactivity compared to deoxy-forms.[1][2]

The general workflow for a structure-activity relationship study of this compound isomers is depicted below.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the evaluation of this compound isomers.

Isolation and Purification of this compound Isomers

A detailed protocol for the isolation of this compound and its isomers from Asimina triloba is crucial for obtaining pure compounds for biological testing. The following is a generalized procedure based on activity-directed fractionation.

-

Extraction:

-

Powdered stem bark of Asimina triloba is macerated with methanol or ethanol at room temperature.

-

The solvent is removed under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is partitioned between solvents of varying polarity (e.g., hexane, chloroform, ethyl acetate, and methanol) to separate compounds based on their polarity.

-

-

Activity-Directed Fractionation:

-

The fractions are screened for cytotoxicity using a bioassay (e.g., brine shrimp lethality test).

-

The most active fraction (typically the chloroform or ethyl acetate fraction) is subjected to further separation.

-

-

Column Chromatography:

-

The active fraction is separated using column chromatography on silica gel.

-

A gradient elution system (e.g., chloroform-methanol or hexane-ethyl acetate) is used to separate the compounds.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Fractions from column chromatography are further purified by HPLC, often using a normal-phase silica gel column with a mobile phase such as a methanol/tetrahydrofuran/hexane solvent system.[2]

-

-

Structural Elucidation:

-

The purified isomers are identified and characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]

-

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Cell Seeding:

-

Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Cells are treated with a serial dilution of the this compound isomers (or control compounds) and incubated for 48-72 hours.

-

-

MTT Addition:

-

MTT solution (5 mg/mL in PBS) is added to each well and the plates are incubated for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Cell viability is calculated as a percentage of the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment:

-

Cells are treated with the this compound isomers at their respective IC50 concentrations for a specified time (e.g., 24-48 hours).

-

-

Cell Harvesting:

-

Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

-

Staining:

-

The cell pellet is resuspended in Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

The cells are incubated in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

The stained cells are analyzed by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

-

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

-

Cell Lysis:

-

Cells are treated with this compound isomers and then lysed to release cellular contents.

-

-

Substrate Addition:

-

A luminogenic substrate containing the DEVD peptide sequence (recognized and cleaved by caspase-3 and -7) is added to the cell lysate.

-

-

Luminescence Measurement:

-

Upon cleavage of the substrate by active caspases, a luminescent signal is produced, which is measured using a luminometer. The signal intensity is proportional to the amount of caspase-3/7 activity.

-

Western Blot Analysis of Apoptotic Proteins

Western blotting is used to detect changes in the expression levels of key apoptotic proteins.

-

Protein Extraction:

-

Cells treated with this compound isomers are lysed, and the total protein concentration is determined.

-

-

SDS-PAGE:

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer:

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked and then incubated with primary antibodies specific for proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-9, cleaved caspase-3, and a loading control like β-actin).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Mitochondrial Complex I Activity Assay

This assay directly measures the enzymatic activity of mitochondrial complex I.

-

Mitochondria Isolation:

-

Mitochondria are isolated from treated and untreated cells by differential centrifugation.

-

-

Activity Measurement:

-

The rate of NADH oxidation to NAD+ by complex I is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm. The assay is performed in the presence of ubiquinone (the electron acceptor) and an inhibitor of complex IV (e.g., potassium cyanide) to prevent reoxidation of ubiquinone.[1]

-

Signaling Pathways

The primary mechanism of action of this compound and its isomers is the potent inhibition of mitochondrial complex I. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering the intrinsic pathway of apoptosis.

The key steps in this pathway are:

-

Inhibition of Mitochondrial Complex I: this compound isomers bind to and inhibit the activity of NADH:ubiquinone oxidoreductase, the first and largest enzyme complex of the mitochondrial electron transport chain.

-

Disruption of Cellular Energetics: This inhibition leads to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS).

-

Activation of Pro-apoptotic Bcl-2 Family Proteins: The increase in ROS and cellular stress leads to the activation of pro-apoptotic proteins like Bax and Bak. These proteins translocate to the outer mitochondrial membrane.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak form pores in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors, most notably cytochrome c.

-

Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form the apoptosome. This complex facilitates the auto-activation of caspase-9.

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7.

-

Apoptosis: Activated caspase-3 and -7 cleave a multitude of cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis, and ultimately, cell death.

Conclusion

This compound and its isomers, asiminacin and asiminecin, are highly potent cytotoxic agents with a well-defined mechanism of action centered on the inhibition of mitochondrial complex I and the subsequent induction of apoptosis. The subtle structural differences among these isomers, particularly the position of a hydroxyl group, have a profound impact on their biological activity, highlighting a clear structure-activity relationship. The detailed experimental protocols and an understanding of the signaling pathways provided in this guide offer a solid foundation for further research and development of these promising natural products as potential anticancer therapeutics. Future studies should focus on obtaining comprehensive and directly comparable cytotoxicity data for these isomers across a broader range of cancer cell lines and on further elucidating the specific molecular interactions that govern their potent and selective anticancer effects.

References

- 1. Mitochondrial complex activity assays [protocols.io]

- 2. This compound, asiminacin, and asiminecin: novel highly cytotoxic asimicin isomers from Asimina triloba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, asiminacin, and asiminecin: novel highly cytotoxic asimicin isomers from Asimina triloba. | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Food Science and Preservation [ekosfop.or.kr]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Asimin Cytotoxicity MTT Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for assessing the cytotoxicity of Asimin, a potent acetogenin isolated from the pawpaw tree (Asimina triloba), using the MTT assay. These guidelines are intended for researchers in cell biology, oncology, and drug development.

Introduction

This compound and its related Annonaceous acetogenins are a class of natural products that have demonstrated significant cytotoxic and antitumor properties.[1] They are potent inhibitors of mitochondrial NADH:ubiquinone oxidoreductase (Complex I), a critical component of the electron transport chain.[1] This inhibition disrupts cellular energy metabolism, leading to a reduction in ATP production and ultimately, cell death. The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[2][3][4] The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases.[2][3][4] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[2][3]

Recent studies on asmarine alkaloids, which share structural similarities with this compound, suggest a mechanism of action involving cellular iron deprivation, leading to G1 phase cell cycle arrest.[5] Understanding the cytotoxic effects of this compound is crucial for its potential development as a therapeutic agent.

Experimental Protocol: MTT Assay for this compound Cytotoxicity

This protocol is a guideline and may require optimization depending on the cell line and specific experimental conditions.

2.1. Materials and Reagents

-

Cell Lines: A human cancer cell line known to be sensitive to this compound, such as the HT-29 human colon cancer cell line, is recommended.[1] Other cancer cell lines of interest can also be used.

-

This compound: Prepare a stock solution of this compound in an appropriate solvent, such as Dimethyl Sulfoxide (DMSO). Store the stock solution at -20°C.

-

Cell Culture Medium: Use the appropriate complete culture medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

MTT Reagent: Prepare a 5 mg/mL stock solution of MTT in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize the solution and store it at 4°C, protected from light.

-

Solubilization Solution: DMSO is commonly used to dissolve the formazan crystals.[6] An alternative is a solution of 10% SDS in 0.01 M HCl.[7]

-

Phosphate-Buffered Saline (PBS): Sterile.

-

96-well flat-bottom sterile microplates.

-

Multichannel pipette.

-

Microplate reader capable of measuring absorbance at 570 nm.[8][9]

-

CO2 incubator at 37°C with 5% CO2.

2.2. Experimental Procedure

The following diagram illustrates the experimental workflow for the this compound cytotoxicity MTT assay.

Figure 1: Workflow for the this compound cytotoxicity MTT assay.

Step-by-Step Protocol:

-

Cell Seeding:

-